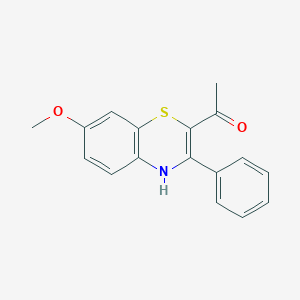![molecular formula C10H11Br2NO3 B12535073 2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid](/img/structure/B12535073.png)
2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid is an organic compound with a complex structure that includes bromine, dimethylamino, and hydroxybenzoic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid typically involves multiple steps. One common method includes the bromination of 4-[(dimethylamino)methyl]-3-hydroxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2,6-dibromo-4-[(dimethylamino)methyl]-3-oxobenzoic acid.
Reduction: Formation of 4-[(dimethylamino)methyl]-3-hydroxybenzoic acid.
Substitution: Formation of 2,6-disubstituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the dimethylamino group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-methylaniline: Similar in structure but lacks the hydroxy and dimethylamino groups.
4-Bromo-2,6-dimethylaniline: Contains a bromine atom and methyl groups but differs in the position and type of substituents.
Uniqueness
2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid is unique due to the presence of both bromine atoms and the dimethylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11Br2NO3 |
|---|---|
Poids moléculaire |
353.01 g/mol |
Nom IUPAC |
2,6-dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11Br2NO3/c1-13(2)4-5-3-6(11)7(10(15)16)8(12)9(5)14/h3,14H,4H2,1-2H3,(H,15,16) |
Clé InChI |
ABTKMLWIGBOAKK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC(=C(C(=C1O)Br)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)

![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)
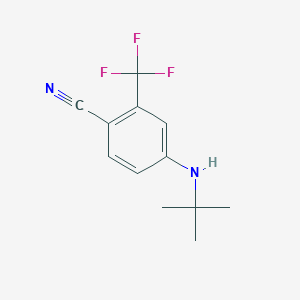
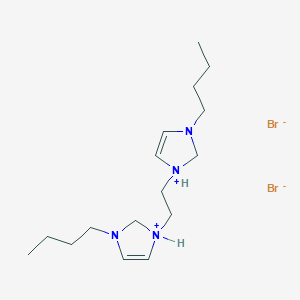
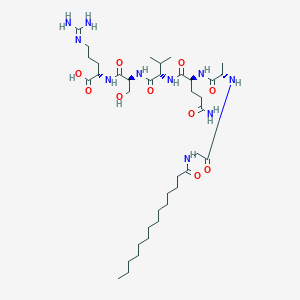
![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide](/img/structure/B12535034.png)
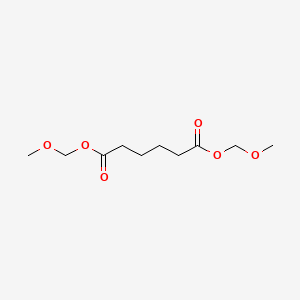

![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
![1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene](/img/structure/B12535061.png)
